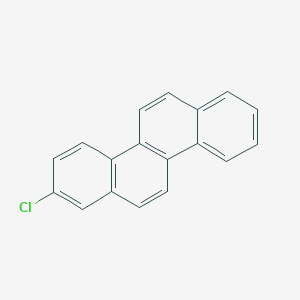
3-Amino-6-methylpyrazine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-methylpyrazine-2-thiol: is a heterocyclic compound containing nitrogen and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylpyrazine-2-thiol typically involves the reaction of 2-chloro-3-methylpyrazine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions:
Oxidation: 3-Amino-6-methylpyrazine-2-thiol can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thiol group to a sulfide or thiolate anion. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The amino and thiol groups in this compound can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides, while the thiol group can be alkylated using alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, anhydrides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Sulfides, thiolate anions.
Substitution: Acylated or alkylated derivatives.
科学研究应用
Chemistry: 3-Amino-6-methylpyrazine-2-thiol is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of high-value products.
作用机制
The mechanism of action of 3-Amino-6-methylpyrazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to therapeutic effects.
相似化合物的比较
- 3-Amino-6-bromopyrazine-2-carboxylate
- 3-Amino-6-methylpyrazine-2-carboxylate
- 3-Amino-6-methylpyrazine-2-sulfonamide
Comparison: 3-Amino-6-methylpyrazine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a broader range of chemical reactions and potential applications. For instance, the thiol group allows for the formation of disulfide bonds, which is not possible with carboxylate or sulfonamide derivatives.
属性
CAS 编号 |
43029-07-8 |
|---|---|
分子式 |
C5H7N3S |
分子量 |
141.20 g/mol |
IUPAC 名称 |
3-amino-6-methyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) |
InChI 键 |
QLCUARYDCAKTCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=S)N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
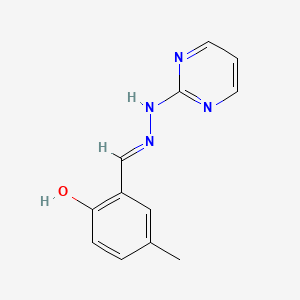
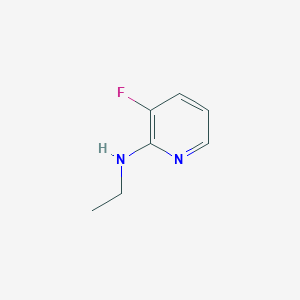
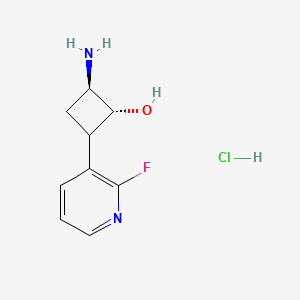
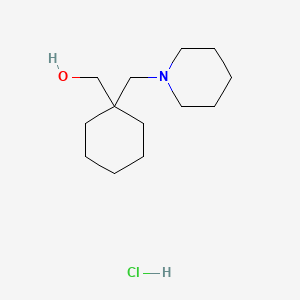
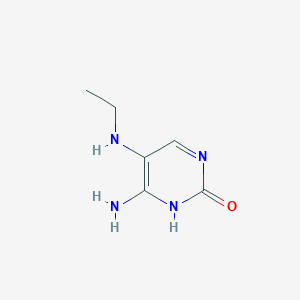
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
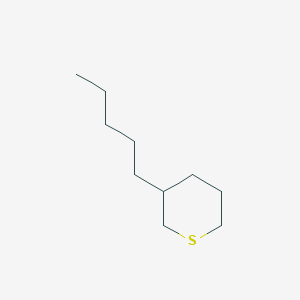
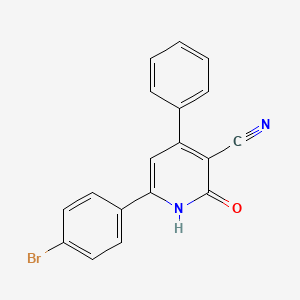
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
